3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Overview
Description
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a fused pyrimidine and indole ring system with a thione group at the 4-position
Mechanism of Action
Target of Action
The primary target of 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione is the Toll-like receptor 4 (TLR4) . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
The compound interacts with its target, TLR4, by binding primarily to MD-2 in the TLR4/MD-2 complex . This interaction stimulates TLR4, leading to the activation of the innate immune system .
Pharmacokinetics
The compound’s interaction with tlr4 suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the potent activation of NFκB . This leads to the stimulation of innate immune cells with minimal toxicity . Therefore, these small molecules could potentially be used as adjuvants or immune modulators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione typically involves the reaction of 3-aminoindole with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidoindole structure. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thione sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidoindole derivatives.
Scientific Research Applications
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: Similar structure but with a carbonyl group instead of a thione group.
1-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indole: Contains a phenyl group at the 1-position.
2-oxo-1-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indole: Features an oxo group at the 2-position.
Uniqueness
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,5-dihydropyrimido[5,4-b]indole-4-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNTVDMKBNZRJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=S)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253136 | |
Record name | 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107400-98-6 | |
Record name | 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107400-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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